Cas no 51067-63-1 (Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-(1-methylpropyl)-)

Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-(1-methylpropyl)- structure
51067-63-1 structure
Product Name:Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-(1-methylpropyl)-
CAS No:51067-63-1
MF:C15H24O
MW:220.350464820862
CID:363484
PubChem ID:12351087
Update Time:2025-04-19

Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-(1-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-(1-methylpropyl)-
    • 4-butan-2-yl-2-tert-butyl-6-methylphenol
    • 51067-63-1
    • DTXSID10493303
    • 4-(Butan-2-yl)-2-tert-butyl-6-methylphenol
    • SCHEMBL12626206
    • Inchi: 1S/C15H24O/c1-7-10(2)12-8-11(3)14(16)13(9-12)15(4,5)6/h8-10,16H,7H2,1-6H3
    • InChI Key: PWUFHLOVNSPLCI-UHFFFAOYSA-N
    • SMILES: OC1=C(C)C=C(C=C1C(C)(C)C)C(C)CC

Computed Properties

  • Exact Mass: 220.18282
  • Monoisotopic Mass: 220.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • PSA: 20.23
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